Dibromochloronitromethane

説明

Dibromochloronitromethane is a chemical compound belonging to the class of halonitromethanes. It is characterized by the presence of two bromine atoms, one chlorine atom, and one nitro group attached to a methane backbone. This compound is known for its applications in various scientific research fields, particularly in the study of disinfection by-products in drinking water.

準備方法

Synthetic Routes and Reaction Conditions: Dibromochloronitromethane can be synthesized through the halogenation of nitromethane. The process involves the reaction of nitromethane with bromine and chlorine under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the selective formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidation products.

Reduction: The compound can be reduced to form different halogenated derivatives.

Substitution: this compound can participate in substitution reactions where one or more halogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like sodium hydroxide and ammonia are employed for substitution reactions.

Major Products Formed:

Oxidation: Formation of bromochloronitromethane and other halogenated nitromethanes.

Reduction: Production of chloronitromethane and bromonitromethane.

Substitution: Generation of various substituted nitromethanes depending on the reagents used.

科学的研究の応用

Biochemical Properties and Toxicology

DBCNM is primarily studied for its role as a disinfection by-product (DBP) in drinking water. It forms during the chlorination of water containing bromide ions, raising concerns about its mutagenic properties and potential health risks associated with exposure.

- Mutagenicity : Research indicates that DBCNM can induce DNA strand breaks, suggesting its potential as a mutagen in biological systems . This property makes it a significant compound for studying the effects of DBPs on human health.

- Oxidative Stress : In animal models, DBCNM has been shown to induce intestinal oxidative stress and inflammatory responses, which are critical areas of concern for public health .

Chemical Reactivity

DBCNM exhibits unique chemical reactivity due to the presence of both bromine and chlorine atoms. This dual halogenation influences its behavior in various chemical reactions.

- Substitution Reactions : DBCNM can undergo nucleophilic substitution reactions where either the bromine or chlorine atom is replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide or potassium hydroxide in aqueous or alcoholic media.

- Reduction Reactions : The nitro group in DBCNM can be reduced to an amine group under specific conditions using reducing agents like hydrogen gas with a palladium catalyst.

Table 1: Summary of Chemical Reactions Involving DBCNM

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Nucleophilic Substitution | Replacement of halogen with nucleophile | NaOH, KOH |

| Reduction | Conversion of nitro group to amine | H₂ with Pd catalyst |

Applications in Water Treatment

DBCNM is particularly relevant in the field of water treatment as a DBP formed during chlorination processes. Its study helps in understanding the implications of using chlorine-based disinfectants.

- Health Risk Assessment : Evaluating the mutagenic effects of DBCNM aids in assessing the risks associated with chlorinated drinking water. Regulatory bodies may use this data to establish safe levels of chlorine and bromine compounds .

- Water Quality Monitoring : The detection and quantification of DBCNM in water supplies are crucial for monitoring water quality and ensuring public safety from harmful DBPs.

Case Studies

Several studies have documented the effects and implications of DBCNM:

- Case Study 1 : A study evaluated the toxicity of halogenated nitromethanes, including DBCNM, in mice. The findings indicated that exposure led to significant oxidative stress, highlighting the need for careful monitoring of these compounds in drinking water .

- Case Study 2 : Research focused on the mutagenic properties of DBCNM demonstrated its ability to cause DNA damage in vitro, reinforcing concerns about its presence as a DBP in chlorinated water supplies .

作用機序

The mechanism of action of dibromochloronitromethane involves its interaction with biological molecules, leading to various biochemical effects. The compound can form reactive intermediates that interact with cellular components, causing oxidative stress and DNA damage. These interactions are mediated through pathways involving the formation of free radicals and other reactive species.

類似化合物との比較

- Chlorodibromomethane

- Dibromochloromethane

- Bromochloronitromethane

Comparison: Dibromochloronitromethane is unique due to the presence of both bromine and chlorine atoms along with a nitro group. This combination imparts distinct chemical and biological properties compared to other halonitromethanes. For instance, chlorodibromomethane and dibromochloromethane lack the nitro group, which significantly alters their reactivity and biological effects. Bromochloronitromethane, on the other hand, has a different halogenation pattern, leading to variations in its chemical behavior and applications.

生物活性

Dibromochloronitromethane (DBCNM) is a halogenated organic compound that has garnered attention due to its biological activity and potential implications in environmental health. This article explores its antimicrobial properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

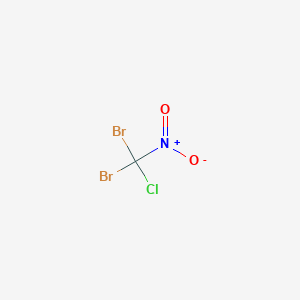

Chemical Structure and Properties

This compound is classified as a halonitromethane, characterized by the presence of bromine, chlorine, and a nitro group. Its molecular formula is CBr2ClNO2. The compound is typically a colorless liquid with a sweet odor, denser than water, and has low solubility in aqueous environments .

Antimicrobial Activity

Research indicates that DBCNM exhibits notable antimicrobial properties against various pathogens. The effectiveness of DBCNM can be attributed to its ability to disrupt cellular processes in microorganisms.

The antimicrobial activity of DBCNM is primarily linked to its electrophilic nature, allowing it to interact with nucleophilic sites in microbial cells. This interaction can lead to the formation of adducts that disrupt essential cellular functions, including:

- Inhibition of DNA synthesis : By forming covalent bonds with nucleophilic sites on DNA, DBCNM can hinder replication processes.

- Disruption of cell membrane integrity : The compound's lipophilicity enables it to integrate into lipid bilayers, leading to increased permeability and eventual cell lysis.

1. Antibacterial Efficacy

A study evaluated DBCNM's antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 256 |

| Bacillus subtilis | 64 |

| Enterococcus faecalis | 128 |

| Candida albicans | 32 |

These results indicate that DBCNM is particularly effective against Gram-positive bacteria while exhibiting reduced efficacy against Gram-negative strains like E. coli .

2. Formation of Disinfection By-products

DBCNM is also recognized as a disinfection by-product (DBP) formed during chlorination processes in water treatment. Its formation poses potential health risks due to its toxicity and the ability to generate harmful nitrogenous by-products when reacting with organic matter in water systems .

Summary of Biological Activity

The biological activities of this compound can be summarized as follows:

- Antimicrobial Properties : Effective against various bacterial strains with significant activity noted against Gram-positive bacteria.

- Mechanisms : Involves disruption of DNA synthesis and cell membrane integrity.

- Environmental Impact : Acts as a disinfection by-product with potential health implications.

特性

IUPAC Name |

dibromo-chloro-nitromethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CBr2ClNO2/c2-1(3,4)5(6)7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWDGXJVDOONOHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C([N+](=O)[O-])(Cl)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CBr2ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00152114 | |

| Record name | Dibromochloronitromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184-89-0 | |

| Record name | Dibromochloronitromethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001184890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibromochloronitromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does Dibromochloronitromethane degrade in biological activated carbon (BAC) systems used for drinking water treatment?

A1: Research suggests that this compound undergoes biodegradation in BAC systems, with efficiency influenced by factors like empty bed contact time (EBCT) and water temperature. [] Increasing both EBCT and temperature enhances the biodegradation process. Notably, this compound exhibits a relatively high biodegradation efficiency compared to other halonitromethanes like Chloronitromethane and Dichloronitromethane. [] Kinetic analysis indicates a pseudo-first-order reaction model for its biodegradation. []

Q2: How does the structure of this compound impact its reactivity with free radicals like hydroxyl radicals (*OH) and hydrated electrons (e(aq)-)?

A2: this compound, with its molecular formula CBr2ClNO2, readily reacts with both OH and e(aq)-. [] Studies using electron pulse radiolysis and transient absorption spectroscopy reveal rapid reaction rates, with a bimolecular rate constant (k) of 1.80 x 10^8 M^-1 s^-1 for its reaction with OH and 2.95 x 10^10 M^-1 s^-1 for its reaction with e(aq)- at room temperature and pH ~7. [] These rate constants provide insights into the compound's reactivity with these common free radicals in aqueous environments.

Q3: Does this compound decompose at high temperatures often used in gas chromatography analysis?

A3: Yes, similar to other trihalonitromethanes, this compound is thermally unstable. [] It decomposes under the high temperatures (200-250°C) typically employed in gas chromatography (GC) injection ports and GC/mass spectrometry (GC/MS) analysis. [] This decomposition primarily yields haloforms, such as bromoform, through hydrogen abstraction from the solvent by thermally generated trihalomethyl radicals. [] Other decomposition products arise from radical reactions. This thermal instability can complicate its identification using standard GC/MS techniques, as the resulting mass spectra represent a mixture of the parent compound and its decomposition products. []

Q4: What are the potential cytotoxic and genotoxic effects of this compound in mammalian cells?

A4: Research indicates that this compound exhibits significant cytotoxicity and genotoxicity in mammalian cells. [] Studies using Chinese hamster ovary (CHO) cells demonstrated that chronic exposure (72 hours) to this compound resulted in considerable cytotoxicity, ranking second highest among the tested halonitromethanes. [] Furthermore, it induced substantial genomic DNA damage in CHO cells, again ranking second highest. [] These findings highlight the potential health risks associated with exposure to this disinfection byproduct.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。